cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity
cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their significant biological activities, particularly in cardiovascular pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16N2O6
- Molecular Weight : 332.31 g/mol
- CAS Number : 74936-72-4
Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced heart contractility. This mechanism is critical in managing hypertension and angina.
Antihypertensive Effects
Research indicates that this compound exhibits potent antihypertensive properties. It has been shown to lower blood pressure effectively in various animal models. For instance, studies demonstrate that the compound reduces systolic and diastolic blood pressure significantly when administered to hypertensive rats .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism may involve the modulation of intracellular calcium levels and inhibition of excitotoxicity pathways .
Receptor Binding Affinity
Binding affinity studies reveal that the S-enantiomer of this compound is significantly more potent than its R-enantiomer. In receptor binding assays conducted on rat cardiac and cerebral cortex membranes, the S-enantiomer exhibited approximately 19 times higher potency in cardiac tissues and 12 times in cerebral tissues compared to the R-enantiomer .
Case Study 1: Antihypertensive Efficacy
A study published in Pharmacological Research evaluated the antihypertensive effects of this compound in spontaneously hypertensive rats (SHRs). Results indicated a significant reduction in both systolic and diastolic blood pressure after administration over a four-week period. The study concluded that this compound could serve as a potential therapeutic agent for hypertension management.
Case Study 2: Neuroprotection Against Ischemic Injury
Another investigation focused on the neuroprotective effects of the compound in a model of ischemic stroke. The results demonstrated that treatment with this compound reduced neuronal death and improved functional recovery post-stroke. The neuroprotective effects were attributed to its ability to inhibit calcium overload and reduce oxidative stress markers .
Research Findings Summary
Study | Focus | Findings |
---|---|---|
Pharmacological Research | Antihypertensive effects | Significant reduction in blood pressure in SHRs |
Neurobiology Journal | Neuroprotection | Reduced neuronal death post-ischemia; improved recovery |
Journal of Medicinal Chemistry | Receptor binding | S-enantiomer more potent than R-enantiomer (19x cardiac potency) |
Properties
IUPAC Name |
3-O-methyl 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPDGZNWTZCMF-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102106-08-1 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 3-phenyl-2-propenyl ester, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102106081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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